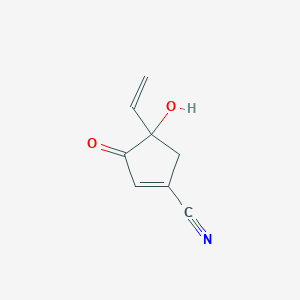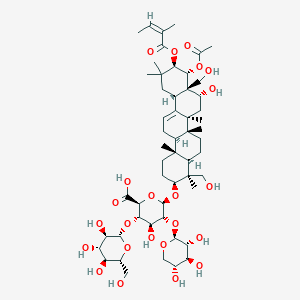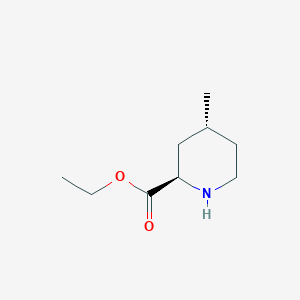
Ethyl 3-(propylamino)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(propylamino)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the fourth position, a propylamino group at the third position, and an ethyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(propylamino)pyridine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-pyridinecarboxylic acid.
Amidation: The carboxylic acid group is converted to an amide by reacting with propylamine under appropriate conditions.
Esterification: The amide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Catalysts: Catalysts such as sulfuric acid or other acidic catalysts are used to accelerate the esterification process.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(propylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products
Oxidation: Oxidized products such as pyridinecarboxylic acid derivatives.
Reduction: Reduced products such as alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the propylamino group.
Aplicaciones Científicas De Investigación
Ethyl 3-(propylamino)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(propylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinecarboxylic acid, ethyl ester: Similar structure but lacks the propylamino group.
4-Pyridinecarboxylic acid: Similar structure but lacks both the propylamino and ethyl ester groups.
3-Aminopyridine: Similar structure but lacks the carboxylic acid and ethyl ester groups.
Uniqueness
Ethyl 3-(propylamino)pyridine-4-carboxylate is unique due to the presence of both the propylamino and ethyl ester groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
151323-47-6 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
ethyl 3-(propylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h5,7-8,13H,3-4,6H2,1-2H3 |
Clave InChI |
XHZLGPWPLPDQDE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CN=C1)C(=O)OCC |
SMILES canónico |
CCCNC1=C(C=CN=C1)C(=O)OCC |
Sinónimos |
4-Pyridinecarboxylicacid,3-(propylamino)-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)

